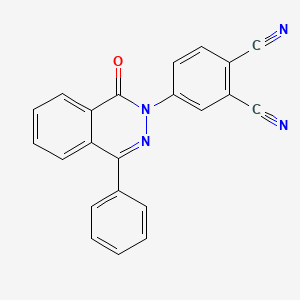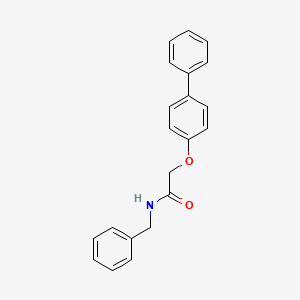![molecular formula C15H24N2O6S B5504118 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(methylsulfonyl)piperazine oxalate](/img/structure/B5504118.png)
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(methylsulfonyl)piperazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(methylsulfonyl)piperazine oxalate is a useful research compound. Its molecular formula is C15H24N2O6S and its molecular weight is 360.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.13550766 g/mol and the complexity rating of the compound is 504. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analytical Methodologies
- A study by Kline, Kusma, and Matuszewski (1999) describes a method for determining a compound structurally related to the one , in human plasma. This method involves liquid-liquid extraction and pre-column chemical derivatization for fluorescence detection (Kline, Kusma, & Matuszewski, 1999).
Drug Metabolism and Pharmacokinetics
- Hvenegaard et al. (2012) investigated the metabolism of a related compound, Lu AA21004, an antidepressant. This study provides insights into the oxidative metabolism of such compounds using human liver microsomes and recombinant enzymes (Hvenegaard et al., 2012).
Antibacterial Activity
- Matsumoto and Minami (1975) explored the antibacterial activity of a series of compounds, including piperazine derivatives, highlighting their potential in treating bacterial infections, especially against gram-negative bacteria (Matsumoto & Minami, 1975).
Neuropharmacology
- Smith et al. (2013) explored the use of a compound related to the one in PET imaging studies for neural oxytocin receptors. This study demonstrates the potential application in neuroimaging and neuroscience research (Smith et al., 2013).
Antipsychotic and Serotonin Reuptake Inhibition
- Smid et al. (2005) synthesized and evaluated a series of bicyclic piperazines for their potential as antipsychotic drugs. These compounds showed promising in vitro dopamine D2 receptor antagonism and serotonin reuptake inhibition (Smid et al., 2005).
Sigma Receptor Ligands and Radiotracers
- Abate et al. (2011) designed novel analogues of a sigma receptor ligand with reduced lipophilicity for potential use as positron emission tomography radiotracers. These compounds offer insights into their role in oncology and diagnostic imaging (Abate et al., 2011).
Oxytocin Antagonism
- Pettibone et al. (1993) characterized L-368,899, a related compound, as an orally bioavailable oxytocin antagonist. This study presents its potential in reproductive health and labor management (Pettibone et al., 1993).
Serotonin Receptor Ligands
- Park et al. (2011) identified piperazinyl derivatives of quinolinones as high-affinity ligands for serotonin receptors, illustrating their potential in treating cognitive disorders (Park et al., 2011).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-methylsulfonylpiperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2S.C2H2O4/c1-18(16,17)15-6-4-14(5-7-15)10-13-9-11-2-3-12(13)8-11;3-1(4)2(5)6/h2-3,11-13H,4-10H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHIIXQBPMMKSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC2CC3CC2C=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5504059.png)

![3,5-dimethyl-4-{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5504069.png)
![1'-(2-oxo-2-phenylethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5504085.png)


![2-[(3-methoxyphenyl)amino]-N-phenylnicotinamide](/img/structure/B5504099.png)
![8-(3,4-dimethylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione](/img/structure/B5504101.png)
![ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5504109.png)


![N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}-2-phenoxyacetamide](/img/structure/B5504121.png)
![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[4-(2-thienyl)butanoyl]-3-pyrrolidinyl}acetamide](/img/structure/B5504137.png)
